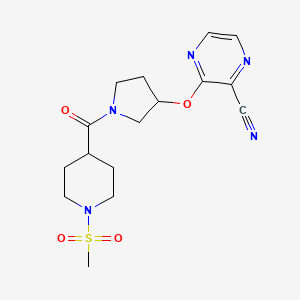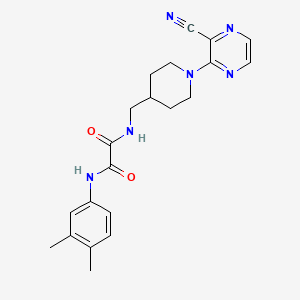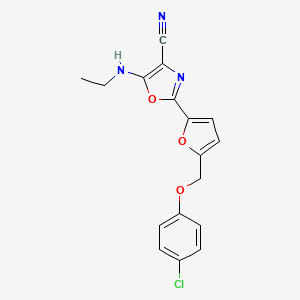
3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains several functional groups, including a pyrazine ring, a piperidine ring, a pyrrolidine ring, a methylsulfonyl group, and a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions, substitution reactions, and ring-closing reactions .Molecular Structure Analysis
The molecule contains several cyclic structures, which may contribute to its stability. The presence of various functional groups also suggests that it could participate in a variety of chemical reactions .Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound, part of a broader family of heterocyclic compounds, plays a significant role in the synthesis of various derivatives. For instance, Al-Issa (2012) discusses the synthesis of isoquinoline and pyrazolo derivatives from similar pyridine carbonitriles, demonstrating the flexibility of these compounds in forming diverse heterocyclic structures (Al-Issa, 2012). Similarly, Fadda et al. (2012) highlight the use of related enaminonitriles for synthesizing a variety of pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012).
Antimicrobial and Anticancer Properties
Compounds within this chemical class have been studied for their antimicrobial and anticancer properties. For example, El‐Emary, Al-muaikel, and Moustafa (2002) explore the synthesis of new heterocycles based on pyrazole derivatives and evaluate their antimicrobial activity (El‐Emary et al., 2002). Additionally, Elewa et al. (2021) synthesized pyridine derivatives and assessed their antibacterial and antitumor activities, underlining the potential of these compounds in therapeutic applications (Elewa et al., 2021).
Synthesis of Functionalized Heterocyclic Systems
The ability to synthesize various functionalized heterocyclic systems using related compounds is another significant application. For instance, Elgemeie et al. (2017) describe the synthesis of novel pyridones and their reactions, which could be relevant for similar pyridine carbonitriles (Elgemeie et al., 2017). Also, Mekheimer et al. (1997) show how 4-hydroxy-6-methyl-2-pyridone reacts with various compounds to form 4H-pyrano[3,2-c]pyridines, indicating the versatility of these compounds in creating diverse heterocyclic structures (Mekheimer et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(1-methylsulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-26(23,24)21-8-2-12(3-9-21)16(22)20-7-4-13(11-20)25-15-14(10-17)18-5-6-19-15/h5-6,12-13H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQUFWNDYOGVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)




![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)


![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)


